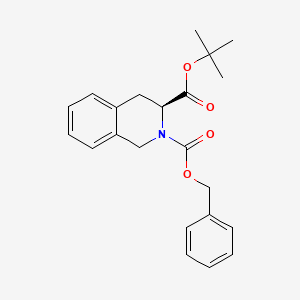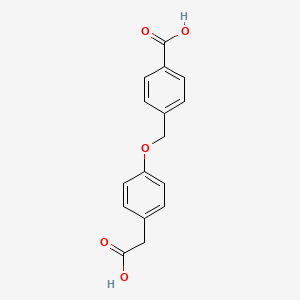
4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid is a useful research compound. Its molecular formula is C16H14O5 and its molecular weight is 286.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid can be achieved through the condensation reaction of phenyl stearic acid with chloromethyl phenol . The reaction typically involves the use of an appropriate solvent and esterification conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals[][1].
Mechanism of Action
The mechanism of action of 4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid
- 4-((2-Carboxyphenyl)methoxy)benzoic acid
- 4-((2-Carboxyphenyl)methoxy)benzeneacetic acid
Uniqueness
4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
1632286-21-5 |
|---|---|
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
4-[[4-(carboxymethyl)phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C16H14O5/c17-15(18)9-11-3-7-14(8-4-11)21-10-12-1-5-13(6-2-12)16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20) |
InChI Key |
GTZLXCKTJZVFBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


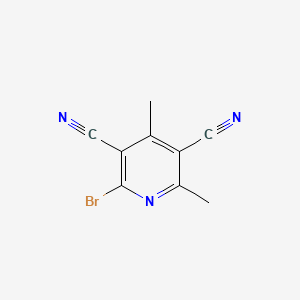
![methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B13093431.png)
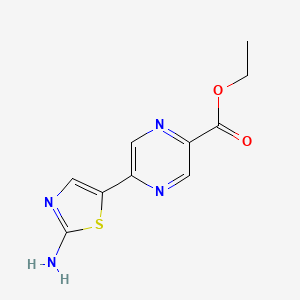
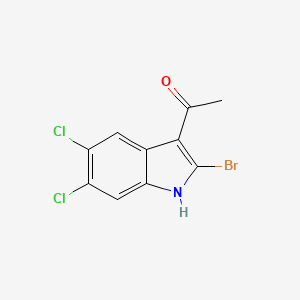
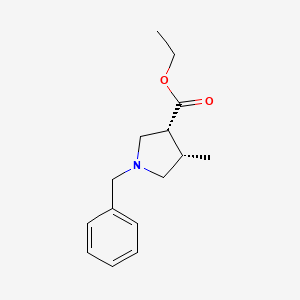
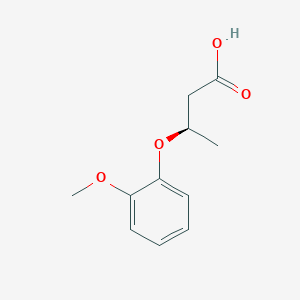
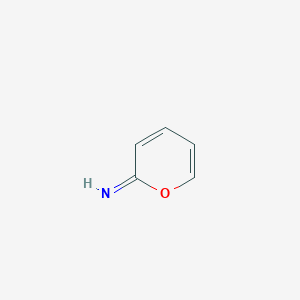
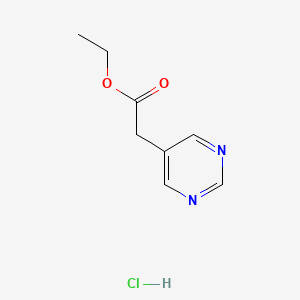
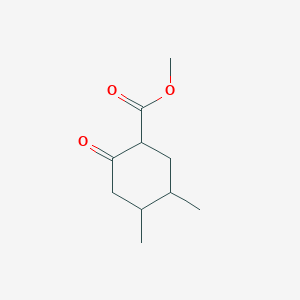

![N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13093490.png)
